molecular formula C23H28Br2O B155027 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene CAS No. 130525-43-8

4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene

Cat. No.: B155027
CAS No.: 130525-43-8
M. Wt: 480.3 g/mol
InChI Key: OJJSJAIHWCFVBK-UHFFFAOYSA-N
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Description

4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene (CAS: 130525-43-8; molecular formula: C₃₃H₃₈Br₂O) is a brominated xanthene derivative characterized by a rigid, planar backbone with bulky tert-butyl and methyl substituents. The xanthene scaffold provides steric rigidity and electronic tunability, while the bromine atoms at the 4,5-positions serve as reactive handles for cross-coupling reactions . This compound is widely used as a precursor for synthesizing pincer ligands, distibines, and phosphine derivatives in coordination chemistry and catalysis . Its tert-butyl groups enhance solubility in organic solvents and stabilize intermediates through steric protection .

Properties

IUPAC Name

4,5-dibromo-2,7-ditert-butyl-9,9-dimethylxanthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28Br2O/c1-21(2,3)13-9-15-19(17(24)11-13)26-20-16(23(15,7)8)10-14(12-18(20)25)22(4,5)6/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJSJAIHWCFVBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC(=C2)C(C)(C)C)Br)OC3=C1C=C(C=C3Br)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400985
Record name 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130525-43-8
Record name 4,5-Dibromo-2,7-bis(1,1-dimethylethyl)-9,9-dimethyl-9H-xanthene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130525-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Synthesis: 2,7-Di-tert-butyl-9,9-dimethylxanthene

The foundational precursor for bromination is 2,7-di-tert-butyl-9,9-dimethylxanthene, synthesized via Friedel-Crafts alkylation. A modified Nowick et al. method employs aluminum chloride (AlCl₃) as a catalyst instead of FeCl₃, enhancing regioselectivity.

Procedure :

  • Reactants : 9,9-Dimethylxanthene (25.2 g, 120 mmol), tert-butyl chloride (26.6 g, 288 mmol), AlCl₃ (0.96 g, 7.20 mmol).

  • Solvent : Dichloromethane (240 mL).

  • Conditions : Stirred at room temperature for 24 hours.

  • Workup : Quenched with ice water, extracted with CH₂Cl₂, and purified via recrystallization (CH₂Cl₂/EtOH).

  • Yield : 63% (24.3 g).

  • Characterization : Melting point 185–186°C; ¹H NMR matches literature.

Dibromination of the Xanthene Core

Bromination at the 4,5-positions is achieved using bromine (Br₂) in a mixed solvent system.

Procedure :

  • Reactants : 2,7-Di-tert-butyl-9,9-dimethylxanthene (1.27 g, 3.94 mmol), bromine (1.88 g, 11.8 mmol), Fe powder (10 mg).

  • Solvent : Acetic acid (10 mL) and chloroform (6 mL).

  • Conditions : Refluxed at 80°C for 12 hours under inert atmosphere.

  • Workup : Cooled, filtered, and washed with Na₂S₂O₃ solution to remove excess Br₂. Recrystallized from toluene-hexane.

  • Yield : 76% (1.43 g).

  • Characterization : Melting point 252–255°C (lit. 259–260°C); ¹H NMR confirms absence of aromatic protons.

Critical Analysis of Methodologies

Solvent and Catalyst Optimization

  • Fe vs. AlCl₃ : Fe powder in acetic acid/CHCl₃ minimizes side reactions compared to CCl₄-based systems.

  • Solvent Polarity : Acetic acid enhances Br₂ solubility, while CHCl₃ moderates reactivity, preventing over-bromination.

Yield and Purity Considerations

  • Side Products : Trace mono-brominated species may form if stoichiometry deviates from 3:1 (Br₂:precursor).

  • Purification : Recrystallization from toluene-hexane yields colorless prisms with >97% purity (HPLC).

Comparative Data Tables

Table 1. Reaction Conditions and Outcomes

ParameterPrecursor SynthesisDibromination
CatalystAlCl₃Fe powder
Temperature (°C)2580
Time (hours)2412
Yield (%)6376
Purity (HPLC, %)>95>97

Table 2. Physical Properties of Product

PropertyReported ValueSource
Melting Point (°C)252–255
Boiling Point (°C)429.7 ± 45.0
Density (g/cm³)1.329 ± 0.06
SolubilityInsoluble in H₂O

Advanced Applications and Derivative Synthesis

The dibrominated product serves as a precursor for:

  • Diiodo Analogues : Halogen exchange with KI in DMF yields 2,7-di-tert-butyl-4,5-diiodo-9,9-dimethylxanthene.

  • Bis(anilino) Ligands : Pd-catalyzed coupling with 2,4,6-triisopropylaniline forms NON-donor ligands for yttrium complexes .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

DBD-TB-X serves as a precursor for synthesizing various heterocyclic compounds. Its bromine substituents facilitate nucleophilic substitution reactions, making it an ideal candidate for creating more complex molecules. Notable synthesis applications include:

  • Synthesis of 4,5-(N,N′-bis-cyclohexylamino)-2,7-di-tert-butyl-9,9-dimethylxanthene : This compound exhibits potential in pharmaceutical applications due to its biological activity.
  • Production of oligothiophene tweezer molecules : These molecules can be used in the development of advanced materials with unique electronic properties .

Fluorescent Dyes

The structural characteristics of DBD-TB-X suggest potential applications in the field of fluorescent dyes. Its ability to absorb and emit light makes it suitable for use in:

  • Biological imaging : Fluorescent dyes are crucial for visualizing cellular processes in live organisms.
  • Sensor development : The compound can be utilized in sensors that detect specific biomolecules based on fluorescence changes .

Ligand Development

DBD-TB-X can also be employed as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which can lead to:

  • Catalysts for organic reactions : Transition metal complexes with DBD-TB-X can enhance reaction rates and selectivity.
  • Materials for electronic applications : The compound's ligands can be integrated into materials used in organic photovoltaics and light-emitting diodes (LEDs) .

Case Study 1: Synthesis of Novel Ligands

A study demonstrated the synthesis of new non-donor ligands using DBD-TB-X as a starting material. These ligands were characterized by their ability to form stable complexes with various transition metals, showcasing their utility in catalysis and materials science .

Case Study 2: Development of Fluorescent Probes

Research has explored the use of DBD-TB-X derivatives as fluorescent probes for biological imaging. The compounds exhibited significant fluorescence enhancement upon binding to specific biomolecules, indicating their potential for real-time monitoring of biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene can be contextualized by comparing it to related xanthene and non-xanthene derivatives. Key differences lie in substituent groups, donor atoms, and applications (Table 1).

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Substituents (4,5-positions) Backbone Key Donor Atoms Applications Key References
This compound Br Xanthene Br (precursor) Ligand synthesis, cross-coupling
XII2 ligand (neutral) 1,3-Diisopropylimidazolin-2-imine Xanthene N (imidazoline) Rare earth/actinide complexes
XA2 ligand (dianionic) 2,6-Diisopropylanilido Xanthene N (amide) Early transition metal complexes
Distibine 1O Ph₂Sb Xanthene Sb O₂ reduction with quinones
NON ligand (4,5-bis(2,6-diisopropylanilido)) 2,6-Diisopropylanilido Xanthene N, O Aluminyl chemistry, C–C bond activation
4,5-Bis(diphenylphosphino)xanthene Ph₂P Xanthene P Catalysis (e.g., C–C coupling)
Dihydroacridine-based distibine Ph₂Sb Dihydroacridine Sb O₂ reduction (comparative steric profile)

Key Comparisons

Substituent Reactivity The bromine atoms in the title compound enable Pd-catalyzed cross-coupling to install imidazoline (XII2), anilido (NON), or stibine (distibine 1O) groups .

Donor Strength and Steric Effects The imidazolin-2-imine groups in XII2 exhibit stronger donor ability than the anilido groups in XA2 due to zwitterionic resonance structures . The tert-butyl groups in the title compound provide greater steric protection compared to methyl or hydrogen substituents in other xanthenes, reducing unwanted side reactions in metal complexes .

Backbone Rigidity Xanthene-based ligands (e.g., NON) offer superior rigidity compared to dihydroacridine derivatives, enhancing stability in catalytic cycles .

Applications in Catalysis

  • The title compound’s derivatives (e.g., XN2 ligands) are effective in hydroamination and polymerization catalysis, outperforming acridan-based ligands due to better metal-center isolation .
  • Distibines derived from the title compound facilitate four-electron O₂ reduction, whereas phosphine analogues are more suited for C–C coupling .

Research Findings and Data

Electronic and Steric Parameters

  • NMR Shifts : The tert-butyl groups in distibine 1O produce distinct ¹H NMR resonances (δ 1.2–1.4 ppm for tert-butyl; δ 1.8–2.0 ppm for methyl), aiding in reaction monitoring .
  • Catalytic Efficiency: [(XN2)Y(CH₂SiMe₃)(THF)] achieves turnover frequencies (TOF) > 500 h⁻¹ in alkene hydroamination, surpassing acridan-based catalysts (TOF < 200 h⁻¹) .

Thermodynamic Stability

  • NON-supported aluminyl complexes exhibit ΔG‡ values < 20 kcal/mol for benzene C–C activation, while flexible ligands show ΔG‡ > 30 kcal/mol .

Biological Activity

4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene (CAS Number: 130525-43-8) is a synthetic compound belonging to the xanthene family. This compound has garnered attention for its potential applications in various fields, including organic synthesis and catalysis. Its unique structure, characterized by bromine substitutions and tert-butyl groups, contributes to its biological activity.

  • Molecular Formula : C23H28Br2O
  • Molecular Weight : 480.28 g/mol
  • Melting Point : 260-262 °C
  • Purity : 97% .

Antioxidant Properties

Research indicates that compounds in the xanthene family exhibit significant antioxidant activity. The presence of bromine and tert-butyl groups in this compound enhances its ability to scavenge free radicals. A study demonstrated that similar xanthene derivatives effectively reduce oxidative stress markers in cellular models, suggesting potential protective effects against oxidative damage .

Anticancer Activity

Preliminary studies have explored the anticancer properties of xanthene derivatives. Specifically, this compound has been evaluated for its ability to inhibit tumor growth in vitro. In one study, the compound showed cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Enzymatic Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Certain studies suggest that it may inhibit specific kinases involved in cancer progression. The structure-activity relationship indicates that modifications to the xanthene core can significantly impact its inhibitory potency .

Case Studies

StudyObjectiveFindings
Antioxidant Activity Study To evaluate the free radical scavenging abilityDemonstrated significant reduction in oxidative stress markers in cellular models .
Cytotoxicity Assay To assess anticancer potentialShowed cytotoxic effects on breast and prostate cancer cell lines; induced apoptosis .
Enzyme Inhibition Study To determine kinase inhibitionIdentified potential inhibition of key kinases involved in tumorigenesis .

Synthesis and Applications

This compound is synthesized through various organic reactions involving bromination and tert-butylation of xanthene derivatives. It serves as a precursor for synthesizing novel ligands and catalysts in organic chemistry. Its utility in creating non-donor ligands has been highlighted in several synthetic pathways .

Q & A

Q. What is the primary role of 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene in transition metal catalysis?

This compound serves as a precursor for rigid bidentate ligands, particularly after functionalization at the 4,5-positions. For example, bromine substituents can be replaced with phosphine groups (e.g., diphenylphosphine) to generate ligands for Pd, Ni, or Fe complexes. These ligands enhance steric and electronic tuning in catalytic systems, such as hydroamination or cross-coupling reactions . Methodological Insight : Ligand synthesis typically involves nucleophilic substitution under inert conditions. For instance, reacting the dibrominated xanthene with diphenylphosphine in the presence of a strong base (e.g., NaH) at elevated temperatures (~100°C) yields bis(phosphino) derivatives .

Q. How is the compound structurally characterized, and what key features define its geometry?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The xanthene backbone exhibits a twisted conformation, with a dihedral angle of ~29.3° between the two benzene rings. The tert-butyl groups contribute to steric bulk, while the bromine atoms occupy equatorial positions, influencing ligand-metal coordination . Methodological Insight : Crystallization often requires slow evaporation of a dichloromethane/hexane mixture. Data refinement should account for racemic twinning, as observed in the tetragonal crystal system (space group I41cd) .

Q. What synthetic routes are available for preparing this compound?

The compound is synthesized via sequential Friedel-Crafts alkylation and bromination. Starting from 9,9-dimethylxanthene, tert-butyl groups are introduced at the 2,7-positions using tert-butyl chloride and AlCl₃. Subsequent bromination at the 4,5-positions employs Br₂ in acetic acid, with yields optimized by controlling stoichiometry and reaction time . Methodological Insight : Monitor reaction progress using TLC (silica gel, hexane/EtOAc 9:1) and purify via column chromatography. Bromination regioselectivity is confirmed by ¹H NMR (disappearance of aromatic protons at δ 6.8–7.2 ppm) .

Q. Which spectroscopic techniques are critical for analyzing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Identifies tert-butyl (δ ~1.4 ppm, singlet) and aromatic protons.
  • FT-IR : Confirms C-Br stretches (~500–600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., m/z 496.33 for [M]⁺) . Methodological Insight : For accurate mass measurement, use ESI-MS in positive ion mode with a TOF analyzer.

Q. How does the steric profile of this compound influence its reactivity in ligand design?

The tert-butyl groups create a rigid, electron-rich environment that stabilizes metal centers via steric protection. This reduces undesired side reactions (e.g., β-hydride elimination in Pd catalysis) and enhances catalyst longevity. Comparative studies with less bulky analogs (e.g., unsubstituted xanthene) show improved turnover numbers (TONs) in hydroamination reactions .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

The compound’s large unit cell (Z = 16) and racemic twinning complicate data refinement. Use the HKL-3000 software suite for twin law identification (e.g., BASF parameter ~0.25). Anisotropic displacement parameters for bromine atoms must be modeled to avoid overfitting. Data-to-parameter ratios >10:1 ensure reliability .

Q. How can computational methods (e.g., DFT) elucidate mechanistic pathways in catalysis involving derivatives of this compound?

DFT studies (e.g., B3LYP/6-31G*) model ligand-metal interactions to predict regioselectivity. For example, reductive elimination from an Ir(III)-hydride intermediate in hydroamination is favored over protonolysis (ΔG‡ ~15 kcal/mol lower). Charge density maps reveal electron transfer from phosphine donors to the metal center .

Q. What strategies mitigate side reactions during ligand functionalization (e.g., phosphination)?

Competing elimination or oxidation is minimized by:

  • Using dry, degassed solvents (e.g., THF) under N₂/Ar.
  • Adding catalytic CuI to facilitate P–C bond formation.
  • Quenching reactions with NH₄Cl to prevent over-bromination. GC-MS analysis of reaction aliquots identifies byproducts like diphenylphosphine oxide .

Q. How do structural modifications (e.g., replacing Br with COOH) alter the compound’s coordination behavior?

Carboxylic acid derivatives (e.g., 4,5-dicarboxy-xanthene) form chelating ligands for lanthanides. The smaller COOH groups increase ligand flexibility, reducing steric hindrance but lowering thermal stability (TGA shows decomposition ~200°C vs. ~300°C for brominated analogs) .

Q. What experimental design principles optimize multi-step synthesis of this compound?

A factorial design (e.g., 2³ matrix) evaluates variables:

  • Factors : Temperature (80–120°C), bromine equivalents (1.5–2.5 eq.), reaction time (12–24 hr).
  • Response : Yield (HPLC purity >95%).
    ANOVA identifies bromine equivalents as the most significant factor (p < 0.05). Orthogonal design reduces experimental runs by 50% compared to one-factor-at-a-time approaches .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene
Reactant of Route 2
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene

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